Methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate
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Overview
Description
Methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopropane ring, which is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of Functional Groups: The amino, methoxy, and oxoethyl groups can be introduced through various organic reactions such as nucleophilic substitution, esterification, and amination.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments (temperature, pressure) would be crucial.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or amines to amides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the cyclopropane ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These could include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It might bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane Carboxylates: Compounds with similar cyclopropane ring structures and carboxylate groups.
Amino Acid Derivatives: Molecules with amino and carboxylate functional groups.
Methoxy-Substituted Compounds: Compounds with methoxy groups attached to various carbon frameworks.
Uniqueness
Methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-12-7(10)5-3-4(5)6(9)8(11)13-2/h4-6H,3,9H2,1-2H3/t4-,5-,6?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHOGYKEUQJVMS-QYRBDRAASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1C(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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